tert-Butyl 4-(2-aminoethyl)-4-(4-methoxyphenyl)-1-piperidinecarboxylate
Overview
Description
tert-Butyl 4-(2-aminoethyl)-4-(4-methoxyphenyl)-1-piperidinecarboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds of this class are often explored for their potential pharmacological properties, including applications in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-aminoethyl)-4-(4-methoxyphenyl)-1-piperidinecarboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions.
Attachment of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution or coupling reactions.
tert-Butyl Protection: The final step involves the protection of the carboxylate group with a tert-butyl group to enhance stability and solubility.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or the piperidine ring to a more saturated form.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the methoxyphenyl group or the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines, while reduction could produce alcohols.
Scientific Research Applications
tert-Butyl 4-(2-aminoethyl)-4-(4-methoxyphenyl)-1-piperidinecarboxylate:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Explored for potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group might interact with active sites, while the methoxyphenyl group could enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)-1-benzylpiperidine: Similar structure but with a benzyl group instead of a methoxyphenyl group.
tert-Butyl 4-(2-aminoethyl)-4-phenyl-1-piperidinecarboxylate: Similar but lacks the methoxy group.
Uniqueness
The presence of the methoxy group in tert-Butyl 4-(2-aminoethyl)-4-(4-methoxyphenyl)-1-piperidinecarboxylate may confer unique pharmacological properties, such as increased lipophilicity or altered metabolic stability, distinguishing it from other similar compounds.
Properties
IUPAC Name |
tert-butyl 4-(2-aminoethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-18(2,3)24-17(22)21-13-10-19(9-12-20,11-14-21)15-5-7-16(23-4)8-6-15/h5-8H,9-14,20H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYWEFIYMKQJFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCN)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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